molecular formula C10H9F3N4 B14859591 (1-(4-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-YL)methanamine

(1-(4-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-YL)methanamine

Cat. No.: B14859591
M. Wt: 242.20 g/mol
InChI Key: KNFSQCFDCKZUGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(4-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanamine is a triazole-based compound featuring a trifluoromethyl (-CF₃) substituent at the para position of the phenyl ring attached to the 1H-1,2,3-triazole core. The trifluoromethyl group confers electron-withdrawing properties, which may improve metabolic stability and lipophilicity, critical for pharmacokinetic optimization .

Synthesis of this compound likely follows click chemistry methodologies, as evidenced by structurally related analogs. For instance, (1-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazol-4-yl)methanamine (compound 16) was synthesized via diazo and click reactions starting from 4-(trifluoromethoxy)aniline, suggesting a similar route for the trifluoromethyl variant .

Properties

Molecular Formula

C10H9F3N4

Molecular Weight

242.20 g/mol

IUPAC Name

[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanamine

InChI

InChI=1S/C10H9F3N4/c11-10(12,13)7-1-3-9(4-2-7)17-6-8(5-14)15-16-17/h1-4,6H,5,14H2

InChI Key

KNFSQCFDCKZUGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=C(N=N2)CN

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-[4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3-TRIAZOL-4-YL)METHANAMINE typically involves multiple steps, starting with the preparation of the triazole ring One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring The trifluoromethylphenyl group can be introduced through a nucleophilic aromatic substitution reaction

Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

1-(1-[4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3-TRIAZOL-4-YL)METHANAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-[4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3-TRIAZOL-4-YL)METHANAMINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-(1-[4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3-TRIAZOL-4-YL)METHANAMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the triazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents on the phenyl ring or triazole core. Key variations influence electronic, steric, and physicochemical properties, impacting biological activity and applications.

Structural and Physicochemical Comparison

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(1-(4-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanamine 4-CF₃ C₁₀H₉F₃N₄ 242.21 High lipophilicity; potential antituberculosis agent
[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine 4-CH₃ C₁₀H₁₂N₄ 188.23 Commercial lab chemical; intermediate
(1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)methanamine 4-F, 2-CH₃ C₁₀H₁₀FN₄ 206.22 Enhanced polarity; structural analog
[1-(4-Bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine 4-Br, 3-CH₃ C₁₀H₁₀BrN₄ 267.13 Halogenated analog; synthetic intermediate
(1-(Tetrahydr-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine Thiopyran group C₈H₁₄N₄S 198.29 Predicted density: 1.46 g/cm³; pKa ~7.28

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.